M1-PAM-B -

M1-PAM-B

Catalog Number: EVT-1535087
CAS Number:
Molecular Formula: C25H27N3O3
Molecular Weight: 417.51
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M1-PAM-B is a novel selective muscarinic M1 receptor positive allosteric modulator.
Overview

M1-PAM-B, a compound classified as a positive allosteric modulator of the M1 muscarinic acetylcholine receptor, is part of a broader class of compounds aimed at enhancing cholinergic signaling. These modulators are particularly significant in the context of neurodegenerative diseases, such as Alzheimer's disease, where M1 receptor activation has been linked to cognitive improvement. The compound is derived from a series of chemical optimizations based on pyrrolo[2,3-b]pyridine core structures, which have shown promising pharmacological profiles without significant side effects typically associated with direct agonists .

Source and Classification

M1-PAM-B belongs to a group of compounds designed through high-throughput screening and structure-activity relationship studies. It is characterized by its selective modulation of the M1 receptor subtype, distinguishing it from other muscarinic receptors (M2-M5) due to its unique chemical structure and pharmacological properties. This selectivity is crucial for minimizing unwanted side effects associated with broader receptor activation .

Synthesis Analysis

Methods and Technical Details

The synthesis of M1-PAM-B involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile.
  2. Alkylation: This intermediate undergoes alkylation with various R1 moieties to introduce diversity in the final compound.
  3. Boronate Ester Formation: The nitrile is converted into a boronate ester under standard conditions, yielding high purity and yield (>90%).
  4. Suzuki Coupling: This step involves coupling with benzyl or heteroaryl halides to generate derivatives, achieving yields between 50-84%.
  5. Hydrolysis and Amide Coupling: Finally, hydrolysis of the nitrile followed by amide coupling reactions produces the target compound in yields ranging from 35-66% .
Molecular Structure Analysis

Structure and Data

The molecular structure of M1-PAM-B features a pyrrolo[2,3-b]pyridine core with specific substituents that confer its pharmacological properties. The precise arrangement of atoms facilitates interaction with the M1 receptor, promoting its allosteric modulation capabilities.

  • Molecular Formula: C12H11ClN2O
  • Molecular Weight: Approximately 234.69 g/mol
  • Key Functional Groups: Includes a carboxamide moiety crucial for receptor interaction.

These structural characteristics are essential for its activity as a positive allosteric modulator, enhancing acetylcholine's effects without acting as a direct agonist .

Chemical Reactions Analysis

Reactions and Technical Details

M1-PAM-B undergoes various chemical reactions that are critical for its synthesis and functionality:

  • Alkylation Reactions: Introduce diverse alkyl groups to modify pharmacological properties.
  • Suzuki Coupling: A cross-coupling reaction that forms carbon-carbon bonds, essential for building complex structures.
  • Hydrolysis: Converts nitrile groups into carboxylic acids or amides, crucial for the final active form.
  • Amide Formation: Essential for creating the final active compound that can effectively bind to the M1 receptor.

These reactions not only facilitate the synthesis but also ensure that the final product retains desirable pharmacological properties while minimizing side effects .

Mechanism of Action

Process and Data

M1-PAM-B operates through an allosteric modulation mechanism:

  • Binding Site Interaction: It binds to an allosteric site on the M1 receptor, distinct from the acetylcholine binding site.
  • Cooperativity Enhancement: This binding enhances the receptor's response to acetylcholine, increasing intracellular signaling pathways associated with cognitive function.
  • Signal Transduction: Activation leads to downstream effects such as increased intracellular calcium levels and activation of protein kinase C pathways, which are vital for neuronal signaling and plasticity.

Quantitative data indicates that M1-PAM-B can significantly enhance acetylcholine efficacy without directly activating the receptor itself, thus reducing potential side effects related to agonist activity .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

M1-PAM-B exhibits several notable physical and chemical properties:

  • Solubility: Reasonable solubility in various solvents (>5 mg/mL in 20% β-cyclodextrin).
  • Stability: Stable under physiological conditions with moderate CNS penetration (B/P ratio = 0.22).
  • Selectivity: High selectivity towards M1 receptors over other muscarinic subtypes (M2-M5) ensures targeted therapeutic effects.

These properties make M1-PAM-B an attractive candidate for further development in treating cognitive impairments associated with neurodegenerative diseases .

Applications

Scientific Uses

M1-PAM-B has potential applications in various scientific fields:

  • Neuroscience Research: Used in studies investigating cholinergic signaling pathways in models of Alzheimer's disease and schizophrenia.
  • Pharmacological Studies: Serves as a tool compound for understanding M1 receptor dynamics and developing new therapeutic strategies.
  • Drug Development: Potential lead compound for developing new treatments targeting cognitive deficits while minimizing gastrointestinal side effects commonly associated with traditional cholinergic therapies.
Introduction

Role of M1 Muscarinic Acetylcholine Receptors in Central Nervous System Disorders

The M1 muscarinic acetylcholine receptor (mAChR) is a Gq/11-coupled protein predominantly expressed in the hippocampus, prefrontal cortex, and striatum. It regulates critical cognitive processes, including synaptic plasticity, memory consolidation, and learning [2] [8]. In Alzheimer’s disease (AD), post-mortem studies reveal a 75% reduction in cortical M1 expression, correlating with β-amyloid accumulation and tau hyperphosphorylation [3] [6]. Schizophrenia patients similarly exhibit decreased M1 density in pyramidal neurons, contributing to impaired executive function and cognitive flexibility [4] [7]. The receptor’s activation enhances neurotrophic signaling (e.g., BDNF release) and promotes non-amyloidogenic APP processing, positioning it as a pivotal target for disease-modifying interventions [3] [6].

Evolution of M1-Targeted Therapeutics: From Orthosteric Agonists to Allosteric Modulators

Early M1 therapeutics focused on orthosteric agonists like xanomeline, which demonstrated preliminary efficacy in AD and schizophrenia trials by activating M1/M4 receptors. However, these agents exhibited <1% oral bioavailability and dose-limiting peripheral adverse effects (e.g., gastrointestinal distress, bradycardia) due to poor subtype selectivity [3] [7]. Subsequent efforts to develop selective orthosteric agonists failed because of the high conservation (≥90% sequence homology) of the acetylcholine binding site across mAChR subtypes [3] [10]. This impasse catalyzed interest in allosteric modulators, which target structurally divergent extracellular domains. Compounds like TZ4M (a thiazolidine-2,4-dione derivative) emerged as orthosteric agonists with improved M1 binding but retained off-target activity [6]. The breakthrough came with positive allosteric modulators (PAMs), which exploit less-conserved allosteric sites to achieve subtype specificity [3] [9].

Rationale for Positive Allosteric Modulation (PAM) as a Therapeutic Strategy

M1 PAMs offer three key pharmacological advantages over orthosteric agonists:

  • Activity-Dependence: PAMs potentiate endogenous acetylcholine (ACh) signaling only during physiological release, preserving spatiotemporal fidelity and reducing "overstimulation" risks [4] [10].
  • Subtype Selectivity: Allosteric sites exhibit lower sequence conservation, enabling >100-fold selectivity for M1 over M2–M5 receptors [3] [9].
  • Signaling Bias: Some PAMs preferentially enhance specific pathways (e.g., phospholipase C (PLC) over phospholipase D (PLD)), fine-tuning functional outcomes [4].Table 1: Comparative Efficacy of M1 PAMs in Preclinical Models
CompoundCognitive Deficit ModelKey OutcomeReference
VU0453595Phencyclidine (PCP)-inducedReversed social interaction deficits [1]
VU6007477Scopolamine-inducedRestored object recognition memory [5]
MK-7622 (ago-PAM)Wild-type miceInduced seizures; no cognition improvement [7]

Definition and Classification of M1-PAM-B: Structural and Functional Distinctiveness

M1-PAM-B represents a subclass of M1 PAMs defined by two criteria:

  • Structural Features: A pyrrolo[2,3-b]pyridine or heterobiaryl carboxamide core lacking hydroxyl groups (e.g., VU6007477). This scaffold minimizes agonist activity and enhances CNS penetration (brain/plasma K~p~ = 0.16–0.28) [5] [7].
  • Functional Properties: Pure potentiation of ACh efficacy without intrinsic agonist activity (agonist EC~50~ >10 μM). Compounds like VU0453595 (EC~50~ = 2.14 μM) exhibit biased modulation, enhancing PLC-mediated calcium mobilization but not PLD activation [1] [4].

Table 2: Structural and Pharmacological Profiles of M1-PAM-B Compounds

CompoundCore StructureM1 PAM EC50 (nM)Agonist ActivitySignaling Bias
VU0453595Benzomorpholine2140NonePLC↑, PLD→ [1] [4]
VU6007477Pyrrolo[2,3-b]pyridine230NonePLC↑ [5]
VU0405645Isatin derivative340NonePLC↑, PLD→ [4]

Classification Taxonomy:

  • Biased PAMs: Potentiate PLC/IP~3~ pathways but avoid PLD coupling, critical for long-term depression in the prefrontal cortex [4].
  • Pure PAMs: Lack agonist activity (e.g., VU0550164), contrasting with "ago-PAMs" (e.g., MK-7622) that directly activate M1 and provoke seizures [7].
  • Efficacy-Enhancing PAMs: Augment maximal ACh responses (e.g., amiodarone derivatives) without affecting potency, revitalizing signaling in low-receptor-density contexts [10].

Properties

Product Name

M1-PAM-B

IUPAC Name

7-(((1S,2S)-2-Hydroxycyclohexyl)oxy)-2-(4-(1-methyl-1H-pyrazol-3-yl)benzyl)isoindolin-1-one

Molecular Formula

C25H27N3O3

Molecular Weight

417.51

InChI

InChI=1S/C25H27N3O3/c1-27-14-13-20(26-27)18-11-9-17(10-12-18)15-28-16-19-5-4-8-23(24(19)25(28)30)31-22-7-3-2-6-21(22)29/h4-5,8-14,21-22,29H,2-3,6-7,15-16H2,1H3/t21-,22-/m0/s1

InChI Key

VISGMFIUEGSOJS-VXKWHMMOSA-N

SMILES

O=C1N(CC2=CC=C(C3=NN(C)C=C3)C=C2)CC4=C1C(O[C@@H]5[C@@H](O)CCCC5)=CC=C4

Solubility

Soluble in DMSO

Synonyms

M1-PAM-B; M1 PAM B; M1PAMB

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.